molecular formula C7H9NO3S B8774497 Pyridin-4-ylmethyl methanesulfonate

Pyridin-4-ylmethyl methanesulfonate

Cat. No.: B8774497
M. Wt: 187.22 g/mol
InChI Key: CPINCHPMOOSKIU-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by a pyridine ring substituted at the 4-position with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-4-ylmethyl methanesulfonate can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of pyridine-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.

    Reduction: The compound can be reduced to form pyridine-4-ylmethyl alcohol

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products

    Nucleophilic Substitution: Products include pyridine-4-ylmethyl azide, pyridine-4-ylmethyl thiocyanate, and pyridine-4-ylmethyl ether.

    Oxidation: Major products are pyridine-4-ylmethyl N-oxide.

    Reduction: The primary product is pyridine-4-ylmethyl alcohol

Scientific Research Applications

Pyridin-4-ylmethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pyridine-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group acts as a leaving group, allowing the pyridine-4-ylmethyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other cellular components. This alkylation can lead to changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-4-ylmethyl chloride
  • Pyridine-4-ylmethyl bromide
  • Pyridine-4-ylmethyl iodide

Uniqueness

Pyridin-4-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which provides distinct reactivity compared to other halide derivatives. The methanesulfonate group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the compound’s stability and solubility in various solvents make it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

pyridin-4-ylmethyl methanesulfonate

InChI

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3

InChI Key

CPINCHPMOOSKIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridin-4-ylmethanol (4.0 g, 37 mmol) was dissolved in dichloromethane (50 mL), and triethylamine (11.21 g, 111 mmol) was added to the reaction mixture. The solution was cooled to 0° C. and methanesulfonyl chloride (MsCl) (6.3 g, 55.5 mmol) was added slowly. After the addition was complete, the reaction was stirred at 0° C. for 15 min and then stirred at room temperature for 2 hours. Water was slowly added and the solution was extracted with dichloromethane. The organic layer was washed with brine, and dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in methanol, and activated charcoal was added. After the mixture was stirred for 1 hour the mixture was filtered through a plug of celite and concentrated in vacuo to afford pyridine-4-ylmethyl methanesulfonate (49).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.21 g
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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